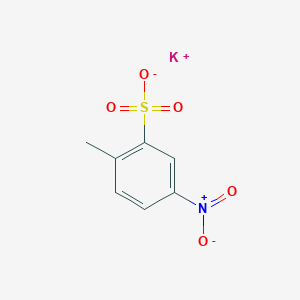

Potassium 2-methyl-5-nitrobenzenesulfonate

Description

Historical Perspectives and Early Chemical Investigations of Substituted Arenesulfonates

The study of substituted arenesulfonates is deeply rooted in the expansion of industrial organic chemistry in the late 19th and early 20th centuries. The sulfonation of aromatic compounds, a key process in their synthesis, became one of the most important reactions in industrial organic chemistry, alongside nitration and chlorination. nih.gov This process allowed for the introduction of the sulfonic acid group (-SO₃H) onto an aromatic ring, yielding compounds with valuable properties, such as high water solubility.

Early investigations were largely driven by the burgeoning dye industry, which required water-soluble and colorfast intermediates. The ability to introduce functional groups like the sulfonic acid moiety was a significant breakthrough. Aromatic sulfonic acids and their salts were also pivotal in the synthesis of other important industrial chemicals, including phenols. The alkaline fusion of sodium benzenesulfonate (B1194179) was a historical industrial route to produce phenol. capitalresin.com

The development of methods to introduce other substituents, such as methyl and nitro groups, onto the benzenesulfonate framework further broadened the scope of these compounds. The synthesis of specific isomers, like those derived from nitrotoluene, became a subject of detailed study to control the properties of the final products, such as dyes and, later, pharmaceuticals.

Significance of Methylated and Nitrated Benzenesulfonate Derivatives in Organic Synthesis and Industrial Chemistry

Methylated and nitrated benzenesulfonate derivatives are a cornerstone of modern industrial chemistry, primarily serving as versatile intermediates. nbinno.comelchemy.com The presence of the sulfonic acid group imparts water solubility, a crucial property for many applications, including the synthesis of dyes and pigments. hnsincere.com

Nitrated aromatic compounds are of particular importance as they are precursors to a vast array of other chemicals. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. hnsincere.com More importantly, the nitro group can be readily reduced to form an amino group (-NH₂), opening up a major pathway to aniline (B41778) derivatives, which are fundamental building blocks for many dyes (especially azo dyes), pharmaceuticals (such as sulfa drugs), and other specialty chemicals. nbinno.comelchemy.com

The methyl group, in contrast, is an electron-donating group and influences the reactivity and regioselectivity of further substitution reactions on the aromatic ring. In the context of benzenesulfonate derivatives, the interplay between the directing effects of the methyl, nitro, and sulfonate groups is crucial for the synthesis of specific isomers.

Specifically, compounds like 2-methyl-5-nitrobenzenesulfonic acid are key intermediates in the production of optical brighteners, which are widely used in the textile and paper industries. echemi.com They are also used in the synthesis of various dyes and pigments. hnsincere.com The industrial production of these compounds often involves the sulfonation of nitrotoluene. echemi.com

Structural Framework and Functional Group Significance of Potassium 2-methyl-5-nitrobenzenesulfonate

The structure of Potassium 2-methyl-5-nitrobenzenesulfonate is characterized by a benzene (B151609) ring substituted with three functional groups: a methyl group (-CH₃), a nitro group (-NO₂), and a sulfonate group (-SO₃⁻) complexed with a potassium ion (K⁺). The relative positions of these groups on the aromatic ring are key to the compound's properties and reactivity.

The Benzene Ring: The aromatic ring provides a stable scaffold for the functional groups.

The Sulfonate Group (-SO₃⁻K⁺): This is an ionic group that confers high water solubility to the molecule. The sulfonate group is the salt of a strong acid and is typically deprotonated at neutral pH. In the solid state, the potassium cation is held by electrostatic forces.

The Nitro Group (-NO₂): This is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. It deactivates the aromatic ring, making it less susceptible to further electrophilic attack. The nitro group is a meta-director in electrophilic aromatic substitution reactions.

The Methyl Group (-CH₃): This is a weak electron-donating group that activates the aromatic ring towards electrophilic substitution. It is an ortho, para-director.

Physicochemical and Spectroscopic Data

Detailed experimental data specifically for Potassium 2-methyl-5-nitrobenzenesulfonate is scarce in publicly available literature. The following tables present data for the closely related 2-methyl-5-nitrobenzenesulfonic acid, which provides insight into the properties of its potassium salt.

Physicochemical Properties of 2-Methyl-5-nitrobenzenesulfonic acid

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | jnfuturechemical.com |

| Molecular Weight | 217.2 g/mol | jnfuturechemical.com |

| Melting Point | 135 °C | jnfuturechemical.com |

| Water Solubility | Very soluble | echemi.com |

| Appearance | Solid | - |

¹H NMR Spectroscopic Data for 4-Nitrotoluene-2-sulfonic Acid (an isomer)

Note: Data for the specific 2-methyl-5-nitro isomer was not found, so data for a closely related isomer is provided for illustrative purposes.

| Chemical Shift (ppm) | Multiplicity | Assignment | Source |

| 8.579 | d | Aromatic Proton | nih.gov |

| 8.150 | d | Aromatic Proton | nih.gov |

| 7.491 | d | Aromatic Proton | nih.gov |

| 2.698 | s | Methyl Protons | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6KNO5S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

potassium;2-methyl-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C7H7NO5S.K/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

RPTBTSBTSYDGIO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Potassium 2 Methyl 5 Nitrobenzenesulfonate and Its Precursors

Synthesis of 2-Methyl-5-nitrobenzenesulfonic Acid (Acid Precursor)

The primary route to Potassium 2-methyl-5-nitrobenzenesulfonate involves the initial synthesis of 2-methyl-5-nitrobenzenesulfonic acid. This is typically achieved through the sulfonation of p-nitrotoluene.

Nitration and Sulfonation Strategies for Toluenes and Related Aromatic Systems

The synthesis of 2-methyl-5-nitrobenzenesulfonic acid begins with the sulfonation of p-nitrotoluene. In a common procedure, p-nitrotoluene is carefully added to oleum (B3057394) (fuming sulfuric acid) containing 25% sulfur trioxide. prepchem.com The reaction is exothermic and the temperature must be controlled to prevent charring. prepchem.com The mixture is heated until the sulfonation is complete, which can be determined by the absence of the p-nitrotoluene odor in a test sample diluted with water. prepchem.com If the reaction is sluggish, additional oleum may be required. prepchem.com Once complete, the reaction mixture is cooled and poured onto ice, and the resulting 2-methyl-5-nitrobenzenesulfonic acid is typically isolated as its sodium salt by salting out with sodium chloride. prepchem.com An alternative approach involves the sulfonation of p-nitrotoluene with SO3 gas in the presence of an inert gas, followed by an aging process to reduce unreacted starting material. google.com

The nitration of toluene (B28343) itself is a well-established electrophilic aromatic substitution reaction. cerritos.edulibretexts.org Toluene is significantly more reactive than benzene (B151609) towards nitration, approximately 25 times faster, due to the electron-donating nature of the methyl group. cerritos.edulibretexts.orgdocbrown.info This increased reactivity allows for milder reaction conditions, such as a lower temperature (30°C compared to 50°C for benzene), to prevent polysubstitution. libretexts.org The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. cerritos.edulibretexts.org The methyl group is an ortho, para-director, leading to a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481), with the 3-nitrotoluene (B166867) isomer being a minor product. libretexts.orgchemguide.co.uk The ratio of ortho to para isomers can be influenced by steric hindrance and reaction temperature, with higher temperatures favoring the formation of the more thermodynamically stable para isomer. libretexts.orgvaia.com

The mechanism of nitration involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The nitronium ion is then attacked by the electron-rich aromatic ring in the rate-determining step to form a carbocation intermediate, which subsequently loses a proton to restore aromaticity. masterorganicchemistry.com

Sulfonation of toluene is also an electrophilic aromatic substitution. It can be achieved with fuming sulfuric acid at 0°C or with concentrated sulfuric acid upon heating. libretexts.org Similar to nitration, the methyl group directs the incoming sulfonic acid group to the ortho and para positions. libretexts.org However, sulfonation is a reversible process, and the position of the sulfonic acid group can change with temperature, favoring the more stable para isomer at higher temperatures. libretexts.org The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com

Interactive Table: Isomer Distribution in the Nitration of Toluene

| Isomer | Percentage |

|---|---|

| 2-Nitrotoluene | ~60-65% |

| 3-Nitrotoluene | ~5% |

Oxidation of Methyl Group to Carboxylic Acid in Arenesulfonic Acids

The conversion of the methyl group in 2-methyl-5-nitrobenzenesulfonic acid to a carboxylic acid group is a crucial step in forming 2-carboxy-5-nitrobenzenesulfonic acid, the immediate precursor to the target potassium salt. google.comchemicalbook.comcymitquimica.com Several oxidation methods are available for this transformation.

A simple and effective method for the oxidation of 2-methyl-5-nitrobenzenesulfonic acid involves the use of metal hypochlorites, such as sodium hypochlorite (B82951) (NaOCl), in the presence of metal bases like potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). google.comgoogle.com The reaction is typically carried out by heating a suspension of the starting material with the oxidizing agents. google.com The process is designed to essentially exclude heavy metal salts. google.com In one example, 2-methyl-5-nitrobenzenesulfonic acid is added to a mixture of aqueous KOH, K₂CO₃, and aqueous NaOCl and heated to reflux. google.comgoogle.com Another variation involves adding the sulfonic acid to a mixture of aqueous potassium hydroxide and sodium hypochlorite, followed by the slow addition of more potassium hydroxide at an elevated temperature. google.com The use of hypochlorite for oxidation is also noted in other organic transformations, such as the oxidation of methyl ethyl ketone. scribd.com

Nitric acid can be employed as an oxidizing agent for converting methyl groups on aromatic rings to carboxylic acids. google.com This oxidation is typically performed at elevated temperatures (150-400°C) and pressures (10-150 atmospheres). google.com The concentration of nitric acid and the ratio of reactants are important parameters. google.com Catalysts, such as oxides and salts of various metals, can be used to facilitate the reaction. google.com The general equation for the oxidation of a methyl group with nitric acid is: CH₃ + 2HNO₃ → COOH + 2H₂O + 2NO. google.com This method has been specifically mentioned for the oxidation of 2-methyl-5-nitrobenzenesulfonic acid at temperatures between 130-220°C. google.comgoogle.com

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of converting alkyl groups attached to a benzene ring into carboxylic acid groups. libretexts.orgaskfilo.com The reaction is typically carried out by heating the alkylbenzene under reflux with an alkaline solution of potassium permanganate. libretexts.org The purple color of the permanganate disappears and is replaced by a brown precipitate of manganese(IV) oxide. libretexts.org The mixture is then acidified to yield the carboxylic acid. libretexts.org This method is robust and can oxidize various alkyl side chains to a -COOH group on the ring. libretexts.org The oxidation of 2-methyl-5-nitrobenzenesulfonic acid with a hot, basic potassium permanganate solution is a known synthetic route. google.comgoogle.com It is important to note that the benzene ring itself is generally resistant to oxidation by KMnO₄ under typical conditions, while attached alkyl groups are susceptible. quora.comck12.orgyoutube.com

The use of atmospheric oxygen as an oxidant is an environmentally attractive and economically viable option. acs.org While oxygen itself can be inert, its reactivity can be enhanced by the presence of catalysts, often involving metal salts. acs.orgwikipedia.org For instance, the oxidation of methylarenes can be achieved using molecular oxygen in the presence of catalytic hydrobromic acid under photoirradiation. organic-chemistry.org Another approach involves using N-bromosuccinimide (NBS) under photoirradiation to facilitate the oxidation of an aromatic methyl group to a carboxylic acid with molecular oxygen. researchgate.net The reaction is thought to proceed via a bromo radical that initiates the oxidation. researchgate.net While direct examples for 2-methyl-5-nitrobenzenesulfonic acid are not detailed, the principle of using atmospheric oxygen with metal-based or other catalytic systems represents a potential synthetic strategy. mdpi.comacs.org

Interactive Table: Comparison of Oxidation Methods for Aromatic Methyl Groups

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Metal Hypochlorites | Aqueous, basic, elevated temperature google.comgoogle.com | Simple, effective, avoids heavy metals google.com | Potential for chlorinated by-products acsgcipr.org |

| Nitric Acid | High temperature and pressure google.com | Can be used for resistant substrates | Harsh conditions, generation of NOx gases google.com |

| Potassium Permanganate | Alkaline, reflux, followed by acidification libretexts.org | Strong and reliable oxidant libretexts.orgaskfilo.com | Stoichiometric use of reagent, MnO₂ waste libretexts.org |

Challenges and Side Reactions in the Synthesis of 2-Methyl-5-nitrobenzenesulfonic Acid (e.g., Dimerization)

The synthesis of 2-methyl-5-nitrobenzenesulfonic acid, typically achieved through the sulfonation of p-nitrotoluene, is not without its difficulties. A primary challenge is controlling the reaction conditions to prevent undesirable side reactions and ensure a high yield of the desired product.

One significant side reaction is the formation of sulfones, particularly the dimer 2,2′-dimethyl-5,5′-dinitrobiphenyl sulfone. google.com This dimerization can be mitigated by using a high excess of the sulfonating agent. rscspecialitychemicals.org.uk Another challenge is the exothermic nature of the reaction; if the temperature is not carefully controlled, it can lead to charring of the organic material. prepchem.com Incomplete sulfonation is also a concern, resulting in residual unreacted p-nitrotoluene in the final product mixture. google.comprepchem.com

The choice of sulfonating agent also presents challenges. While oleum (fuming sulfuric acid) is effective, its use necessitates the handling of a highly corrosive reagent and can lead to the formation of significant amounts of waste sulfuric acid. rscspecialitychemicals.org.ukprepchem.com The use of chlorosulfonic acid is reported to result in high activity and fewer byproducts, but it is also a hazardous substance. google.com

Table 1: Common Challenges and Mitigation Strategies in the Synthesis of 2-Methyl-5-nitrobenzenesulfonic Acid

| Challenge | Description | Potential Mitigation Strategies |

| Dimerization (Sulfone Formation) | Formation of byproducts like 2,2′-dimethyl-5,5′-dinitrobiphenyl sulfone. google.com | Use of a high excess of the sulfonating agent. rscspecialitychemicals.org.uk |

| Charring | Overheating of the reaction mixture leading to decomposition. prepchem.com | Strict temperature control during the exothermic reaction. prepchem.com |

| Incomplete Reaction | Unreacted p-nitrotoluene remains in the product. google.comprepchem.com | Ensuring sufficient sulfonating agent and adequate reaction time. prepchem.com |

| Waste Generation | Use of excess sulfuric acid leads to acidic waste streams. rscspecialitychemicals.org.uk | Employing alternative sulfonating agents or recycling systems. rscspecialitychemicals.org.uk |

Salt Formation: Conversion of 2-Methyl-5-nitrobenzenesulfonic Acid to its Potassium Salt

Once 2-methyl-5-nitrobenzenesulfonic acid has been synthesized, it is converted to its potassium salt, potassium 2-methyl-5-nitrobenzenesulfonate. This is typically achieved through a straightforward acid-base neutralization reaction.

The process involves treating the aqueous solution of 2-methyl-5-nitrobenzenesulfonic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). google.comgoogle.com The addition of the base neutralizes the sulfonic acid group, forming the corresponding potassium sulfonate salt. For example, a process has been described where 2-methyl-5-nitrobenzenesulfonic acid is added to an aqueous solution of potassium hydroxide. google.com The resulting potassium salt is often less soluble in the reaction medium, particularly upon cooling or addition of a salting-out agent like potassium chloride, which facilitates its isolation via filtration. google.com

Table 2: Reagents for the Conversion of 2-Methyl-5-nitrobenzenesulfonic Acid to its Potassium Salt

| Reagent | Chemical Formula | Role |

| 2-Methyl-5-nitrobenzenesulfonic Acid | C₇H₇NO₅S | The acid precursor. |

| Potassium Hydroxide | KOH | A strong base used for neutralization. google.comgoogle.com |

| Potassium Carbonate | K₂CO₃ | A weaker base also used for neutralization. google.com |

| Potassium Chloride | KCl | Can be used to decrease the solubility of the product and aid in its precipitation. google.com |

Environmentally Conscious Approaches in Sulfonate Synthesis (Green Chemistry)

Traditional sulfonation methods often involve harsh reagents and generate significant waste, prompting research into more environmentally friendly alternatives. rscspecialitychemicals.org.uk Green chemistry principles are being applied to sulfonate synthesis to reduce its environmental footprint.

A key area of focus is the use of alternative sulfonating agents and catalysts. One approach is the use of sulfur trioxide (SO₃) directly, which is highly efficient and avoids the water formation that dilutes sulfuric acid, thus eliminating waste acid. rscspecialitychemicals.org.uk However, the high reactivity of SO₃ requires specialized equipment. rscspecialitychemicals.org.uksaskoer.ca To moderate its reactivity, complexes such as trimethylamine-SO₃ or pyridine-SO₃ can be used, which allow for smoother reactions under milder conditions without generating acidic waste. rscspecialitychemicals.org.uk

Another green strategy involves the use of reusable solid catalysts. For instance, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been shown to be effective for the sulfonation of aromatic compounds. ajgreenchem.com These heterogeneous catalysts can be easily recovered and reused, minimizing waste. ajgreenchem.com

The use of alternative energy sources and solvents is also a hallmark of green sulfonate synthesis. Microwave-assisted synthesis has been demonstrated to drastically reduce reaction times and, in some cases, increase product yields. ajgreenchem.commdpi.com Furthermore, conducting reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, represents a significant step towards more sustainable chemical processes. ajgreenchem.commdpi.comsci-hub.se These approaches aim to minimize the use of volatile organic compounds, reduce energy consumption, and simplify product isolation. nih.gov

Table 3: Green Chemistry Approaches in Sulfonate Synthesis

| Approach | Description | Advantages |

| Alternative Reagents | Using SO₃ directly or as a complex (e.g., with trimethylamine). rscspecialitychemicals.org.uk | High efficiency, no water byproduct, reduced acidic waste. rscspecialitychemicals.org.uk |

| Reusable Catalysts | Employing solid-supported catalysts like SiO₂/HClO₄. ajgreenchem.com | Catalyst can be recovered and reused, minimizing waste. ajgreenchem.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. ajgreenchem.com | Drastically reduced reaction times, potentially higher yields. ajgreenchem.commdpi.com |

| Green Solvents/Solvent-Free | Using water, PEG, or no solvent at all. ajgreenchem.comsci-hub.se | Reduced use of volatile organic compounds, easier product isolation. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Potassium 2 Methyl 5 Nitrobenzenesulfonate

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself a site for various chemical transformations. nih.gov

Reductions to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group is a fundamental transformation, offering a pathway to various nitrogen-containing functional groups, most notably the amino group. nih.govacs.org This conversion is of significant industrial importance for the synthesis of anilines, which are precursors to a wide range of dyes and pharmaceuticals. youtube.comunimi.it

Common methods for reducing aromatic nitro compounds include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) with hydrogen gas. youtube.com It is a widely used and efficient method.

Metal-Acid Systems: A classic and mild method involves the use of metals such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl). youtube.comyoutube.com

Other Reducing Agents: A vast array of other reagents can also be used, including sodium dithionite (B78146) (Na₂S₂O₄) and various metal hydrides. unimi.it

The reduction process can sometimes be controlled to yield intermediate products. For instance, under specific conditions, the nitro group can be partially reduced to a hydroxylamino group (-NHOH) or a nitroso group (-NO). nih.govwikipedia.org For example, the reduction of some nitroaromatic compounds with specific enzymes can selectively produce hydroxylamines. nih.gov

The following table summarizes common reduction pathways for the nitro group:

| Starting Material | Reagents | Product |

| R-NO₂ (Aromatic Nitro Compound) | H₂/Pd-C or Fe/HCl | R-NH₂ (Aromatic Amine) |

| R-NO₂ (Aromatic Nitro Compound) | Controlled reduction | R-NHOH (Hydroxylamine) or R-NO (Nitroso) |

Other Transformations of the Nitro Group in Aromatic Systems

Beyond reduction, the nitro group can participate in other transformations. In some instances, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. nih.govresearchgate.net However, this is less common than the substitution of other leaving groups like halogens. The relative reactivity of leaving groups in SNAr reactions is influenced by factors such as the substrate structure, the nature of the nucleophile, and the reaction conditions. researchgate.net

Reactivity of the Sulfonate Group

The sulfonate group (-SO₃⁻) is a key functional group that significantly influences the compound's properties and reactivity.

Role as a Leaving Group in Nucleophilic Substitution Reactions

Sulfonate esters, such as tosylates, mesylates, and triflates, are recognized as excellent leaving groups in nucleophilic substitution reactions. pitt.eduperiodicchemistry.com This is because the sulfonate anion is a very stable species, being the conjugate base of a strong sulfonic acid. pitt.edu While Potassium 2-methyl-5-nitrobenzenesulfonate itself is a salt, the corresponding sulfonate esters derived from it would be highly reactive towards nucleophiles. The reactivity of sulfonate esters in SN2 reactions is well-established. pitt.edunih.gov Arylsulfonates can be designed to enhance the rates of nucleophilic substitution reactions. fau.edu

Potential for Replacement by Other Functional Groups

The sulfonic acid group on an aromatic ring can be replaced by other functional groups under certain conditions. One notable reaction is desulfonation, which is the removal of the sulfonic acid group. wikipedia.orgnumberanalytics.com This reaction is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute strong acid. openochem.orgyoutube.com

Furthermore, the sulfonic acid group can be replaced by halogens. For instance, treatment with bromine can lead to the replacement of the sulfonic acid group with a bromine atom. acs.org In some cases, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions, though this is dependent on the specific reactants and conditions. researchgate.net

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in Potassium 2-methyl-5-nitrobenzenesulfonate is significantly influenced by the electronic effects of the methyl (-CH₃) and nitro (-NO₂) groups. lumenlearning.com

Methyl Group (-CH₃): The methyl group is an electron-donating group (activating group). fiveable.me It increases the electron density of the aromatic ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack. msu.edu

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (deactivating group). msu.edulibretexts.org It strongly deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. nih.govnih.gov This deactivation is particularly pronounced at the ortho and para positions. nih.gov

Sulfonate Group (-SO₃H): The sulfonic acid group is also an electron-withdrawing and deactivating group. msu.edu

The combined effect of these substituents makes the aromatic ring in Potassium 2-methyl-5-nitrobenzenesulfonate significantly less reactive towards electrophilic aromatic substitution compared to benzene. The deactivating nitro and sulfonate groups outweigh the activating effect of the methyl group. lumenlearning.comlibretexts.org Any electrophilic substitution that does occur would be directed by the interplay of these groups. The methyl group directs incoming electrophiles to the ortho and para positions relative to it, while the nitro and sulfonate groups direct to the meta position.

The following table summarizes the effects of the substituents on the aromatic ring:

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

| -CH₃ (Methyl) | Electron-donating (Activating) | Increases reactivity, directs ortho/para |

| -NO₂ (Nitro) | Electron-withdrawing (Deactivating) | Decreases reactivity, directs meta |

| -SO₃⁻ (Sulfonate) | Electron-withdrawing (Deactivating) | Decreases reactivity, directs meta |

Acid-Base Properties and Salt Formation Equilibria

Potassium 2-methyl-5-nitrobenzenesulfonate is the potassium salt of 2-methyl-5-nitrobenzenesulfonic acid. The acid-base properties of this compound are dictated by its parent acid, which belongs to the class of arenesulfonic acids. echemi.com Arenesulfonic acids are known to be strong acids due to the stability of the resulting sulfonate anion after the donation of a proton.

2-methyl-5-nitrobenzenesulfonic acid is considered a strong acid, readily donating its proton in aqueous solutions. echemi.com The formation of its potassium salt occurs through a neutralization reaction with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). This type of salt formation is documented in the synthesis of structurally related compounds; for instance, 2-carboxy-5-nitrobenzenesulfonic acid monopotassium salt can be prepared by reacting 2-methyl-5-nitrobenzenesulfonic acid with aqueous potassium hydroxide. google.comgoogle.com

Once dissolved in a solvent like water, Potassium 2-methyl-5-nitrobenzenesulfonate, as a salt of a strong acid and a strong base, fully dissociates into its constituent ions: the potassium cation (K⁺) and the 2-methyl-5-nitrobenzenesulfonate anion (C₇H₆NO₅S⁻). The 2-methyl-5-nitrobenzenesulfonate anion is the conjugate base of a strong acid and is therefore a very weak base. Consequently, it does not undergo significant hydrolysis in aqueous solution, and the solution's pH is primarily determined by other factors. The equilibrium in water lies far to the side of the dissociated ions.

| Compound | Chemical Formula | Property | Description |

|---|---|---|---|

| 2-Methyl-5-nitrobenzenesulfonic acid | C₇H₇NO₅S | Acidity | A strong organic acid. echemi.com |

| Potassium 2-methyl-5-nitrobenzenesulfonate | C₇H₆KNO₅S | Salt Type | Salt of a strong acid and a strong base. |

| 2-methyl-5-nitrobenzenesulfonate anion | C₇H₆NO₅S⁻ | Basicity | Very weak conjugate base. |

| Aqueous Solution | N/A | Equilibrium | Fully dissociates into K⁺ and 2-methyl-5-nitrobenzenesulfonate ions. |

Catalysis Involving Sulfonate Moieties or Derivatives

While Potassium 2-methyl-5-nitrobenzenesulfonate itself is a salt, its corresponding acid form and other derivatives containing the sulfonic acid moiety (-SO₃H) exhibit significant catalytic activity. The sulfonic acid group is a potent Brønsted acid site, making these compounds valuable catalysts in a variety of organic transformations.

Research has extensively focused on leveraging the catalytic power of the sulfonate group, particularly when immobilized on solid supports to create heterogeneous catalysts. A notable application is in esterification reactions. For example, novel carbon-based solid acid catalysts, functionalized with sulfonic acid groups derived from alkyl benzene sulfonic acids, have demonstrated high catalytic activity in the esterification of mono-fatty alcohol polyoxyethylene maleate (B1232345) esters with 1,4-butanediol. scirp.orgsemanticscholar.org These solid catalysts are not only effective but also offer the advantage of being reusable, maintaining their activity even after multiple cycles. scirp.orgresearchgate.net

The catalytic performance of these sulfonated materials is often comparable to that of conventional acid catalysts like p-toluenesulfonic acid. scirp.orgresearchgate.net The versatility of the sulfonate moiety is further highlighted by its incorporation into other materials, such as chitosan. Chitosan functionalized with sulfonic acid groups has been successfully employed as a heterogeneous catalyst for the esterification of caprylic acid with methanol, demonstrating that catalytic activity increases with the amount of sulfonic acid groups present. nih.gov These findings underscore the importance of the sulfonic acid group as the active site for catalysis.

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Alkyl Benzene Sulfonic Acid Carbon-Based Solid Acid | Esterification of Mono-fatty alcohol polyoxyethylene maleate esters with 1,4-butanediol | Exhibits high catalytic activity comparable to p-toluene sulphonic acid-based catalysts. Reusable for up to five cycles without significant loss of activity. | scirp.orgresearchgate.net |

| Chitosan with Sulfonic Acid Groups (CH–SO₃H) | Esterification of caprylic acid with methanol | Catalytic activity increased with the amount of sulfonic acid groups. An 83% conversion of caprylic acid was achieved after 4 hours under optimized conditions. | nih.gov |

| Benzenesulfonic Acid | General Organic Transformations | Valuable as a strong Brønsted acid catalyst. | |

| Sulfonated Carbons (C-SO₃H) | Biodiesel Synthesis | Reported to show excellent catalytic performance. | semanticscholar.org |

Computational Chemistry and Theoretical Modeling of Potassium 2 Methyl 5 Nitrobenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For potassium 2-methyl-5-nitrobenzenesulfonate, these calculations can elucidate its electronic structure, reactivity, and spectroscopic properties. While specific DFT studies on this exact potassium salt are not extensively documented, a wealth of information can be inferred from computational analyses of its constituent anion, 2-methyl-5-nitrobenzenesulfonate, and structurally related nitroaromatic and sulfonated compounds.

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. nih.gov The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

DFT calculations on similar molecules, such as nitrobenzene (B124822) and its derivatives, provide a basis for understanding these effects. researchgate.netnih.govresearchgate.net The HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is often localized on the nitro group. The presence of the electron-donating methyl group would be expected to raise the energy of the HOMO slightly, while the electron-withdrawing nitro and sulfonate groups would lower the energy of the LUMO. This intricate balance of electronic effects is crucial for the molecule's properties.

A study on nitrobenzene and its para-substituted derivatives using DFT at the B3LYP/6-311+G(d,p) level of theory showed that electron-withdrawing groups decrease the energy levels of the frontier orbitals. researchgate.net While the sulfonate group's position is not para in the target molecule, its electron-withdrawing character would contribute to this trend.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Nitrobenzene | -7.73 | -1.51 | 6.22 | B3LYP/6-311+G(d,p) researchgate.net |

| Aniline (B41778) | -5.77 | 0.31 | 6.08 | B3LYP/6-311+G(d,p) researchgate.net |

| 1,3-dichloro 5-nitrobenzene | -8.24 | -3.97 | 4.27 | B3LYP/6-311++G(d,p) nih.gov |

The electronic structure information derived from quantum chemical calculations allows for the prediction of chemical reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. The MEP visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For the 2-methyl-5-nitrobenzenesulfonate anion, the most negative regions (red/yellow) are expected around the oxygen atoms of the nitro and sulfonate groups, making them sites for interaction with electrophiles or cations like potassium. The aromatic ring, being electron-deficient due to the withdrawing groups, would be less susceptible to electrophilic substitution compared to benzene.

Transition state analysis, another facet of quantum chemical calculations, is vital for understanding reaction mechanisms and kinetics. For instance, in electrophilic aromatic sulfonation, studies have shown that the reaction can proceed through a concerted pathway involving two SO₃ molecules, forming a cyclic transition state. nih.gov While the sulfonate group is already present in potassium 2-methyl-5-nitrobenzenesulfonate, any further reactions involving the aromatic ring would be governed by the activation energies of their respective transition states. The existing substituents would direct incoming electrophiles, with the methyl group favoring ortho and para positions and the nitro and sulfonate groups directing to meta positions relative to themselves.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for validation of the computational model. DFT methods can accurately calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For a molecule like 2-methyl-5-nitrobenzenesulfonate, DFT calculations could predict the vibrational modes associated with the nitro group (symmetric and asymmetric stretches), the sulfonate group (S-O stretches), and the substituted benzene ring (C-H and C-C vibrations). A study on 1,3-dichloro 5-nitrobenzene demonstrated excellent agreement between the calculated and experimental FT-IR and FT-Raman spectra. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in solution. MD simulations track the movements of atoms over time, providing insights into conformational flexibility and intermolecular interactions.

For potassium 2-methyl-5-nitrobenzenesulfonate in an aqueous solution, MD simulations could reveal the conformational preferences of the sulfonate group relative to the benzene ring. The orientation of the nitro group is also of interest, as its rotation can affect the molecule's electronic properties. nih.gov

Furthermore, MD simulations can characterize the interactions between the 2-methyl-5-nitrobenzenesulfonate anion, the potassium cation, and surrounding water molecules. The sulfonate group, being negatively charged, will have strong electrostatic interactions with the potassium ion and will also form hydrogen bonds with water molecules. mdpi.com The nitro group's oxygen atoms are also capable of forming hydrogen bonds. These interactions are crucial for the solubility and bulk properties of the compound. Studies on similar sulfonated aromatic compounds, like linear alkylbenzene sulfonates, have successfully used MD simulations to understand their behavior at interfaces. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. google.commdpi.com In silico SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use computational descriptors to predict the activity of compounds. nih.gov These descriptors can be derived from the molecular structure and can be constitutional, topological, geometric, or electronic in nature.

For a class of compounds including potassium 2-methyl-5-nitrobenzenesulfonate, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or enzymatic inhibition. For example, QSAR studies on the toxicity of nitrobenzenes have shown that parameters related to molecular size, shape, and electronic properties can effectively predict their biological effects. nih.gov Another study on the reduction of aromatic nitro compounds by xanthine (B1682287) oxidase found that quantum chemical parameters, such as the Mulliken charge on specific atoms, correlated well with the activity. nih.gov

Developing a QSAR model for benzenesulfonate (B1194179) derivatives would involve:

Compiling a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Such a model could then be used to predict the activity of new, untested compounds, including derivatives of 2-methyl-5-nitrobenzenesulfonate, thereby guiding synthetic efforts toward more potent molecules.

Molecular Docking Studies of Compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or a nucleic acid. rsc.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

For potassium 2-methyl-5-nitrobenzenesulfonate, molecular docking could be employed to investigate its potential to interact with various enzymes or receptors. The docking process involves:

Obtaining the three-dimensional structures of the ligand (2-methyl-5-nitrobenzenesulfonate) and the receptor.

Sampling a large number of possible binding poses of the ligand in the receptor's active site.

Using a scoring function to estimate the binding affinity for each pose.

Studies on related nitroaromatic compounds have demonstrated their ability to bind to the minor groove of DNA, primarily through hydrogen bonding involving the nitro group. researchgate.net Similarly, nitro-substituted benzamides have been docked into the active site of inducible nitric oxide synthase (iNOS) to explore their anti-inflammatory potential. nih.govnih.gov The binding affinity is typically reported as a negative score, with more negative values indicating stronger binding.

| Compound Class | Target Receptor | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Nitroaromatic amides | DNA (minor groove) | -5.8 to -6.4 | Hydrogen bonding with guanine (B1146940) researchgate.net |

| Nitro-substituted chalcones | COX-2 | -8.2 to -9.3 | Carbon-hydrogen bonding with Ser339, π-alkyl bonds researchgate.net |

| Aryl sulfonamides | Voltage-gated sodium channel (Nav1.7) | Not specified | Analysis of key residues and interaction types sielc.com |

A hypothetical docking study of 2-methyl-5-nitrobenzenesulfonate would likely show the sulfonate and nitro groups forming key hydrogen bonds and electrostatic interactions within a receptor's binding pocket, while the methyl-substituted benzene ring could engage in hydrophobic or π-stacking interactions.

Research Applications and Synthetic Utility of Potassium 2 Methyl 5 Nitrobenzenesulfonate

Role as a Key Intermediate in Organic Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of Potassium 2-methyl-5-nitrobenzenesulfonate makes it a valuable starting block in multi-step organic syntheses. The parent acid, 2-methyl-5-nitrobenzenesulfonic acid, is frequently used in industrial processes to create other important chemical intermediates. google.com A key transformation involves the oxidation of the methyl group to a carboxylic acid, yielding 2-carboxy-5-nitrobenzenesulfonic acid. google.com This reaction is a critical step in producing a variety of active compounds for different applications. google.com

Various methods have been developed for this oxidation, including the use of hot basic potassium permanganate (B83412) solution or nitric acid at high temperatures and pressures. google.com Another patented process describes the oxidation using metal hypochlorites, such as sodium hypochlorite (B82951), in the presence of alkali metal hydroxides or carbonates like potassium hydroxide (B78521) and potassium carbonate. google.com

Environmental Chemistry Studies

Microbial Degradation Pathways of Sulfonates and Derivatives

The microbial degradation of sulfonated aromatic compounds, such as potassium 2-methyl-5-nitrobenzenesulfonate, is a critical area of environmental research. While specific studies on the complete microbial degradation pathway of potassium 2-methyl-5-nitrobenzenesulfonate are not extensively detailed in the public domain, the degradation of related nitroaromatic and sulfonated compounds provides significant insights into the likely metabolic routes.

The initial steps in the bacterial transformation of nitroaromatic compounds typically involve the reduction of the nitro group. nih.gov Various bacteria have demonstrated the ability to grow in the presence of and transform compounds like 2,4,6-trinitrotoluene, with the primary action being the reduction of the nitro group. nih.gov For instance, the degradation of 4-nitrotoluene (B166481) by a Pseudomonas species involves the initial oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzoate. nih.govontosight.ai This is followed by the reduction of the nitro group to 4-hydroxylaminobenzoate, which is subsequently converted to protocatechuate. nih.gov

In the case of sulfonated aromatics, certain bacteria can utilize these compounds as a sole source of sulfur. ontosight.ai This process, known as desulfonation, involves the cleavage of the carbon-sulfur bond. Studies on a Pseudomonas species have shown that the degradation of naphthalenesulfonic and benzenesulfonic acids results in the formation of their corresponding phenols, with the hydroxyl group being derived from molecular oxygen. ontosight.ai This indicates an oxidative desulfonation mechanism.

Therefore, the microbial degradation of potassium 2-methyl-5-nitrobenzenesulfonate would likely proceed through one of two primary pathways, or a combination thereof:

Reductive pathway: Initial reduction of the nitro group to an amino group, followed by further degradation of the resulting aminosulfonate compound.

Oxidative pathway: Initial oxidation of the methyl group, similar to the 4-nitrotoluene degradation pathway. nih.gov

Desulfonation: Cleavage of the sulfonate group, potentially as an initial step to provide sulfur for microbial growth. ontosight.ai

The persistence of such compounds in the environment is a concern, and their biodegradability is a key factor in their environmental risk assessment. researchgate.net

Occurrence and Fate in Aquatic Environments

The occurrence and fate of potassium 2-methyl-5-nitrobenzenesulfonate in aquatic environments are influenced by its chemical properties and its use in industrial processes. As an intermediate in the manufacturing of dyes and pigments, there is a potential for its release into wastewater streams. ontosight.airesearchgate.net

The environmental fate of this compound is largely governed by its water solubility and its susceptibility to biodegradation. The sodium salt of 2-methyl-5-nitrobenzenesulfonic acid is soluble in water. ontosight.ai While specific data on the persistence of potassium 2-methyl-5-nitrobenzenesulfonate is limited, a related compound, sodium 3-nitrobenzenesulfonate, is noted to have high persistence in water. bldpharm.com

The toxicity of nitroaromatic compounds to aquatic organisms is a significant aspect of their environmental risk. Studies on nitrobenzene (B124822) and its derivatives have determined their acute lethal toxicity to various aquatic species. tcichemicals.com For example, 4-nitrotoluene-2-sulfonic acid is classified as harmful to aquatic life with long-lasting effects. sigmaaldrich.com The acute toxicity of nitrobenzene compounds to daphnia and carp (B13450389) has been observed to be particularly high for compounds with a substitution group in the para position. tcichemicals.com

The following table summarizes aquatic toxicity data for related nitroaromatic compounds:

| Compound | Organism | Toxicity Value (LC50/EC50) | Reference |

| Nitrobenzene | Daphnia magna | 27,000 µg/L | google.com |

| Nitrobenzene | Lepomis macrochirus | 42,600 µg/L | google.com |

| Nitrobenzene | Mysidopsis bahia | 6,680 µg/L | google.com |

| Nitrobenzene | Cyprinodon variegatus | 58,600 µg/L | google.com |

| Sodium 3-nitrobenzenesulfonate | Daphnia magna | > 100 mg/L (48h EC50) | bldpharm.com |

This table presents data for related compounds to provide context for the potential aquatic toxicity of potassium 2-methyl-5-nitrobenzenesulfonate.

Given its potential for persistence and aquatic toxicity, proper management of industrial effluents containing potassium 2-methyl-5-nitrobenzenesulfonate is crucial to mitigate its environmental impact. researchgate.net

Development of Biodegradable Materials Utilizing Sulfonates

While there is no direct evidence of potassium 2-methyl-5-nitrobenzenesulfonate being used in the development of biodegradable materials, the broader class of sulfonated polymers is being explored for such applications. The introduction of sulfonate groups into polymer backbones can enhance properties like hydrophilicity and, in some cases, influence biodegradability.

Research in this area often focuses on large sulfonated polymers rather than small molecules like potassium 2-methyl-5-nitrobenzenesulfonate. The primary role of this specific compound remains as a chemical intermediate in synthesis. chemicalbook.comgoogle.com

Utilization as Chemical Probes and Reagents for Fundamental Mechanistic Research

Potassium 2-methyl-5-nitrobenzenesulfonate, also known as p-nitrotoluene-o-sulfonic acid, serves as a significant reagent and intermediate in organic synthesis, which in turn supports fundamental mechanistic research. researchgate.netprepchem.com

Its primary utility is in the synthesis of larger, more complex molecules, particularly in the dye and pigment industry. ontosight.aichemicalbook.com It is a key starting material for the production of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a crucial precursor for many fluorescent whitening agents. google.com The synthesis involves the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. prepchem.com

The compound is also used in the synthesis of herbicides. For example, its derivative, 2-carboxy-5-nitrobenzenesulfonic acid, is an intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron. prepchem.com

The following table outlines some of the key synthetic applications of 2-methyl-5-nitrobenzenesulfonic acid and its derivatives:

| Starting Material | Product | Application of Product | Reference(s) |

| 2-Methyl-5-nitrobenzenesulfonic acid | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Fluorescent whitening agents | google.com |

| 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | Herbicide synthesis (e.g., Foramsulfuron) | prepchem.com |

| p-Nitrotoluene | 2-Methyl-5-nitrobenzenesulfonic acid | Intermediate for dyes and pigments | chemicalbook.com |

Kinetic studies have been conducted on the oxidation of 4-nitrotoluene-2-sulfonic acid to prepare 4,4′-dinitrostilbene-2,2′-disulfonic acid, which contributes to the understanding of the reaction mechanisms and optimization of industrial processes. bldpharm.com These studies investigate the effects of temperature, reactant concentrations, and reaction time on the conversion and yield, providing valuable data for mechanistic and process chemistry research. bldpharm.com

While not a "chemical probe" in the sense of a tool to track biological processes in real-time, its role as a well-defined starting material in multi-step syntheses allows for the systematic investigation of reaction pathways and the properties of the resulting complex molecules.

Analytical Methodologies for Research on Potassium 2 Methyl 5 Nitrobenzenesulfonate

Chromatographic Separation Techniques

Chromatography is the cornerstone for analyzing Potassium 2-methyl-5-nitrobenzenesulfonate, allowing for the separation of the analyte from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Potassium 2-methyl-5-nitrobenzenesulfonate. Method development typically focuses on reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 or C8 stationary phase. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The buffer is often acidified with an agent like phosphoric acid to ensure the sulfonic acid group is in a consistent protonation state, which yields sharp and symmetrical peaks. sielc.com Optimization of the method involves adjusting the mobile phase composition (the ratio of organic to aqueous phase), pH, buffer concentration, and column temperature to achieve the desired separation and run time. A patent for a related process confirms the use of HPLC to analyze the purity of the potassium salt of 4-nitro-toluene-2-sulfonic acid, demonstrating its applicability in quality control. google.com For instance, analysis of related aromatic sulfonates has been successfully performed using isocratic elution with a C18 column and a buffered mobile phase. oup.com

Table 1: Example HPLC Method Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Newcrom R1, 5 µm |

| Mobile Phase | Isopropanol: 0.15M (NH₄)₂SO₄ | Acetonitrile:Water with Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV Absorbance | UV Absorbance |

| Temperature | 40 °C | Ambient |

This table presents typical starting conditions for HPLC method development based on methodologies for similar compounds. sielc.comoup.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For 2-methyl-5-nitrobenzenesulfonic acid, methods can be transferred from HPLC to UPLC to significantly reduce run times, which is advantageous in high-throughput environments. sielc.com The principles of separation remain the same as in HPLC, but the system's lower dispersion and the efficiency of the smaller particles provide sharper, narrower peaks. While UPLC offers speed, care must be taken with mobile phase selection, as some additives used in HPLC, such as certain ion-pairing agents, can be detrimental to UPLC systems over time. chromforum.org

Table 2: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Analysis Time | Slower (e.g., 10-30 min) | Faster (e.g., 1-5 min) |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

This table provides a general comparison of the two liquid chromatography techniques.

Hyphenated Techniques for Identification and Quantification

To move beyond simple quantification and achieve unambiguous identification, chromatography is often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of Potassium 2-methyl-5-nitrobenzenesulfonate as it provides molecular weight information, which is crucial for confirming the identity of the main peak and any impurities. ijprajournal.com When developing an LC-MS method, it is essential to replace non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure compatibility with the mass spectrometer's ion source. sielc.com

For aromatic sulfonates, electrospray ionization (ESI) in negative ion mode (NIESI) is typically effective, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ ion. nih.gov However, alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) may also be considered, as they can sometimes offer better sensitivity and stability for certain sulfonate compounds. nih.gov

For in-depth impurity profiling, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF) is an invaluable technique. LC-QToF provides high-resolution accurate mass (HRAM) data, allowing for the determination of elemental compositions for the parent compound and any unknown impurities with very high confidence. hpst.cz This capability is critical for structural elucidation. A typical workflow involves using the accurate mass measurements to generate a molecular formula for an impurity. hpst.cz The fragmentation pattern, obtained via MS/MS experiments in the same instrument, is then used to piece together the structure of the impurity. This level of detail is essential for understanding the reaction pathways that lead to by-products in the synthesis of Potassium 2-methyl-5-nitrobenzenesulfonate.

Sample Preparation and Isolation Techniques for Analytical Purity and Characterization

Proper sample preparation is critical to obtaining reliable analytical results. For the analysis of Potassium 2-methyl-5-nitrobenzenesulfonate by HPLC or LC-MS, preparation is often straightforward. It typically involves accurately weighing the sample, dissolving it in a suitable solvent such as water or the mobile phase, and filtering the solution through a micro-pore filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter that could damage the chromatographic column. ijpsr.com

For the purpose of obtaining a high-purity analytical standard, isolation and purification techniques are employed. A common method described in the synthesis of related compounds is recrystallization. oup.com In the case of Potassium 2-methyl-5-nitrobenzenesulfonate, which is synthesized from p-nitrotoluene, the product can be isolated from the reaction mixture by precipitating it as a salt. For example, after the reaction, the mixture can be dissolved in water, and the product can be "salted out" by adding another salt like sodium chloride, followed by filtration and drying. google.com This process helps to remove unreacted starting materials and other soluble impurities.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of benzenesulfonates often involves methods that are resource-intensive and generate significant waste. Future research is increasingly focused on developing greener, more efficient synthetic routes for Potassium 2-methyl-5-nitrobenzenesulfonate. The sulfonation of p-nitrotoluene using SO3 gas represents one production method. google.com However, the drive for sustainability is pushing for pathways that minimize or eliminate waste streams like spent sulfuric acid. google.com

A key area of development is catalytic sulfonation. Research into related compounds, such as sodium 3-nitrobenzenesulfonate, has demonstrated the feasibility of using catalysts to improve reaction yields and reduce waste. google.comgoogle.com Future investigations for Potassium 2-methyl-5-nitrobenzenesulfonate could explore a range of solid acid catalysts or novel catalytic systems to achieve higher efficiency and selectivity under milder reaction conditions. The goal is to create processes that are not only economically viable but also environmentally benign, aligning with the principles of green chemistry.

Table 1: Potential Sustainable Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Solid Acid Catalysis | Reusability of catalyst, reduction of corrosive waste, easier product separation. | Screening of zeolites, functionalized silica (B1680970), or ion-exchange resins as catalysts. |

| Solvent-Free Reactions | Reduced environmental impact, lower costs, simplified purification. | Investigating melt-phase or gas-phase sulfonation of p-nitrotoluene. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability. | Development of continuous flow reactors for the sulfonation process. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Exploration of enzymes capable of aromatic sulfonation. |

Exploration of Advanced Catalytic Roles and Reaction Design Principles

While benzenesulfonate (B1194179) derivatives are known intermediates, their potential as catalysts themselves is a burgeoning field of inquiry. For instance, the related compound sodium 3-nitrobenzenesulfonate is used as a catalyst and a dye intermediate. atamanchemicals.com This suggests a promising future trajectory for exploring the catalytic capabilities of Potassium 2-methyl-5-nitrobenzenesulfonate.

The presence of the sulfonic acid group, particularly when incorporated into larger structures, can impart significant catalytic activity. qub.ac.ukresearchgate.net Future research could focus on using Potassium 2-methyl-5-nitrobenzenesulfonate as a precursor to develop novel solid acid catalysts. By immobilizing it or its derivatives onto supports like nanoporous silica or graphene, it may be possible to create highly efficient and reusable catalysts for reactions such as esterification, alkylation, and the synthesis of fine chemicals like quinoxaline (B1680401) derivatives. researchgate.net

Integration with Emerging Materials Science and Nanotechnology Applications

The unique combination of a potassium ion, an aromatic ring, and a sulfonate group makes this compound an intriguing candidate for materials science applications. The field of potassium-ion batteries (PIBs) is rapidly emerging as a sustainable alternative to lithium-ion technology, and research into new potassium-based materials is critical. oaepublish.comelsevierpure.com Future studies could investigate the potential of Potassium 2-methyl-5-nitrobenzenesulfonate as an electrolyte additive or as a precursor for creating novel electrode materials. Carbon-based materials are a preferred choice for PIB anodes, and incorporating sulfonate groups could enhance performance. oaepublish.com

Furthermore, sulfonation is a key process for modifying the properties of advanced materials. mdpi.com Sulfonated graphene, for example, exhibits improved hydrophilicity and stability, making it suitable for applications in membranes and as a catalyst support. qub.ac.uk The introduction of sulfonate groups can also create materials with applications as immunosorbent platforms. mdpi.com Similarly, the functionalization of nanoparticles with surfactants or sulfonated molecules is a strategy to enhance their stability and utility in fields like nanomedicine. nih.gov Future research could explore using Potassium 2-methyl-5-nitrobenzenesulfonate to functionalize nanomaterials, potentially creating novel composites with tailored electronic, optical, or catalytic properties. The development of strained potassium niobate thin films for advanced electronics further highlights the importance of potassium in creating next-generation materials. cornell.edu

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Potential Role of the Compound/Derivatives | Key Benefits |

|---|---|---|

| Potassium-Ion Batteries | Electrolyte additive or precursor for anode/cathode materials. | Enhancing ionic conductivity, improving electrode stability. oaepublish.comelsevierpure.com |

| Functionalized Nanomaterials | Surface modification agent for graphene, cellulose, or inorganic nanoparticles. | Improved dispersibility, enhanced catalytic activity, tailored surface properties. qub.ac.ukmdpi.com |

| Advanced Membranes | Component in the synthesis of polymer electrolyte membranes (PEMs). | Increased proton conductivity, improved antifouling properties. qub.ac.uk |

| Sensors | Active material in chemical or biological sensors. | Detection of specific analytes through interaction with the functional groups. |

Deeper Understanding of Structure-Reactivity Relationships and Mechanistic Pathways

A fundamental understanding of the relationship between the molecular structure of Potassium 2-methyl-5-nitrobenzenesulfonate and its chemical reactivity is crucial for unlocking its potential. The positions of the methyl, nitro, and sulfonate groups on the benzene (B151609) ring dictate its electronic properties and, consequently, its behavior in chemical reactions.

Studies on the oxidation of 2-methyl-5-nitrobenzenesulfonic acid to its corresponding carboxylic acid have shown that the reaction is sensitive to conditions, with challenges like gas evolution at lower temperatures and slow reaction rates at higher temperatures. google.com Investigating these mechanistic pathways in detail can lead to optimized reaction conditions and higher yields for producing valuable derivatives. google.com Furthermore, research into the reactions of similar compounds, like methyl 4-nitrobenzenesulfonate, provides insights into potential nucleophilic substitution reactions. researchgate.net Future work should systematically explore the reactivity of the aromatic ring and the sulfonate group, mapping out its synthetic utility and potential degradation pathways. This includes studying supramolecular interactions, such as hydrogen bonding, which play a critical role in the crystal structure and properties of sulfonate derivatives. nih.govresearchgate.net

Computational Chemistry for Predictive Design and Property Optimization of Sulfonate Derivatives

Computational chemistry offers powerful tools for accelerating research and development. Methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling can predict the properties and reactivity of molecules before they are ever synthesized in a lab. mdpi.comresearchgate.net

For Potassium 2-methyl-5-nitrobenzenesulfonate and its derivatives, computational approaches can be invaluable. DFT calculations can be used to understand electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms at the atomic level. nih.govrsc.org QSPR models can establish mathematical relationships between molecular descriptors and macroscopic properties, such as solubility or catalytic activity. researchgate.netmdpi.com These predictive models allow for the virtual screening of numerous potential derivatives, identifying candidates with optimized properties for specific applications, be it as improved surfactants, more efficient catalysts, or novel materials. This predictive power significantly reduces the experimental effort required, enabling a more rational and targeted approach to the design of new sulfonate-based compounds. mdpi.com

Table 3: Application of Computational Methods to Sulfonate Research

| Computational Method | Research Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of electronic structure, prediction of spectroscopic data. nih.govrsc.org | Optimized geometries, vibrational frequencies, frontier molecular orbitals (HOMO/LUMO), reaction energies. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties for new derivatives. mdpi.comresearchgate.net | Lipophilicity, critical micelle concentration (CMC), surface tension, Krafft point. mdpi.comresearchgate.netmdpi.com |

| Molecular Dynamics (MD) | Simulation of behavior in solution, interaction with surfaces or other molecules. researchgate.net | Self-assembly of surfactants, interfacial tension, diffusion coefficients. |

| Graph Neural Networks (GNN) | Advanced QSPR modeling for complex structure-property relationships. mdpi.com | Prediction of surfactant properties like CMC and limiting surface tension across diverse chemical structures. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Potassium 2-methyl-5-nitrobenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and neutralization steps. For example, 2-methyl-5-nitrobenzenesulfonyl chloride can be reacted with potassium hydroxide under controlled pH conditions. Optimization includes adjusting reaction temperature (e.g., 373 K for solubility in aqueous ethanolamine mixtures ), stoichiometric ratios (e.g., ammonium carbonate as a reagent ), and purification via recrystallization from methanol/water . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with H NMR can improve yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of Potassium 2-methyl-5-nitrobenzenesulfonate?

- Methodological Answer :

- FT-IR : Confirm sulfonate (S=O stretching at ~1200–1050 cm) and nitro (asymmetric stretching at ~1520 cm) functional groups .

- H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. How are crystallographic parameters (e.g., unit cell dimensions, space groups) determined for Potassium 2-methyl-5-nitrobenzenesulfonate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL97) refine structures, with hydrogen atoms added geometrically or located via difference maps. Orthorhombic systems (e.g., space group P222) are common, with unit cell parameters a ≈ 4.99 Å, b ≈ 6.28 Å, c ≈ 28.56 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, hydrogen bonding patterns) for Potassium 2-methyl-5-nitrobenzenesulfonate derivatives?

- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., temperature, counterion effects). For example:

- Bond Lengths : The C1–C2 aromatic bond in sulfonate derivatives varies between 1.404–1.408 Å depending on intermolecular interactions . Use high-resolution SCXRD (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS) to improve accuracy .

- Hydrogen Bonding : Contradictions in N–H···O vs. O–H···O patterns can be resolved by comparing protonation states (e.g., ethanolaminium vs. potassium salts ). Employ Hirshfeld surface analysis to quantify interaction contributions .

Q. What methodological approaches are effective in analyzing the electrochemical properties of Potassium 2-methyl-5-nitrobenzenesulfonate in aqueous solutions?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 1 M KNO electrolyte. Prepare analyte concentrations (2–10 mM) via serial dilution from stock solutions .

- Diffusion Coefficient Calculation : Apply the Randles-Sevcik equation to peak currents for reversible systems. Compare with ferrocyanide controls to validate electrode kinetics .

Q. How can synthetic routes be optimized to minimize byproducts in sulfonate salt formation?

- Methodological Answer :

- Reagent Selection : Replace ammonium carbonate with potassium bicarbonate for controlled neutralization, reducing side reactions (e.g., sulfonamide formation) .

- Solvent Engineering : Use ethanol/water mixtures (1:1 v/v) to enhance sulfonate salt solubility and crystallization .

- In Situ Monitoring : Employ Raman spectroscopy to track sulfonyl chloride consumption and optimize reaction termination points .

Methodological Challenges and Solutions

Q. How do intermolecular interactions (e.g., hydrogen bonds, π–π stacking) influence the solid-state properties of Potassium 2-methyl-5-nitrobenzenesulfonate?

- Answer : Hydrogen bonds (N–H···O, O–H···O) dominate packing, forming layered structures parallel to the (100) plane. For example, ethanolaminium salts exhibit N2–H2B···O5 bonds (2.85 Å) but lack π–π interactions (centroid separation >4.4 Å) . In contrast, metal-coordinated derivatives (e.g., potassium salts) show covalent sulfonate-O–metal bonds, altering thermal stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate structural motifs with decomposition profiles .

Q. What advanced computational methods support the interpretation of experimental data for sulfonate derivatives?

- Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-311+G(d,p)) to validate crystallographic bond lengths/angles .

- Molecular Dynamics (MD) : Simulate aqueous solubility by modeling solute-solvent interactions (e.g., radial distribution functions for K and sulfonate groups) .

- Retrosynthesis AI Tools : Predict feasible synthetic routes using databases like Reaxys and BKMS_METABOLIC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.